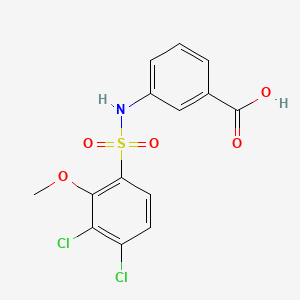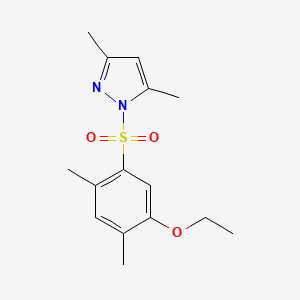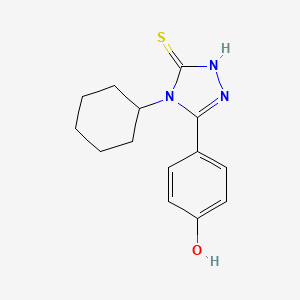
4-(4-cyclohexyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(4-cyclohexyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol” is a chemical compound with the molecular formula C8H13N3OS . It has a molecular weight of 199.27 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a 1,2,4-triazole ring substituted with a cyclohexyl group and a sulfanyl group . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .科学的研究の応用
Antimicrobial Activities
4-(4-cyclohexyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol and its derivatives have shown significant antimicrobial properties. Studies have demonstrated their effectiveness against various bacteria such as S. aureus (gram-positive) and E. coli (gram-negative), as well as antifungal activity against A. niger fungi. These findings suggest potential applications in developing new antimicrobial agents (Hussain, Sharma, & Amir, 2008).
Synthesis and Structural Analysis
The synthesis of these compounds has been a focus of research, with studies detailing methods for creating various derivatives and analyzing their structures. The crystal structure and molecular interactions of some derivatives have been determined, providing valuable insights into their chemical properties (Ustabaş, Çoruh, Akçay, Menteşe, & Vázquez-López, 2018).
Pharmacological Properties
Certain derivatives of this compound have been investigated for their pharmacological effects, particularly on the central nervous system (CNS) in animal models. This research can pave the way for the development of new drugs targeting CNS disorders (Maliszewska-Guz et al., 2005).
Anticancer Potential
Some studies have explored the potential of these compounds in cancer treatment. For example, sulfamoylated derivatives have shown promise as potent steroid sulfatase inhibitors, useful in the treatment of breast cancer (Biernacki et al., 2022).
Corrosion Inhibition
In addition to biomedical applications, some derivatives have been evaluated as corrosion inhibitors for metals, demonstrating potential in industrial applications (Ansari, Quraishi, & Singh, 2014).
特性
IUPAC Name |
4-cyclohexyl-3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c18-12-8-6-10(7-9-12)13-15-16-14(19)17(13)11-4-2-1-3-5-11/h6-9,11,18H,1-5H2,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDILORBEXXDPGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NNC2=S)C3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
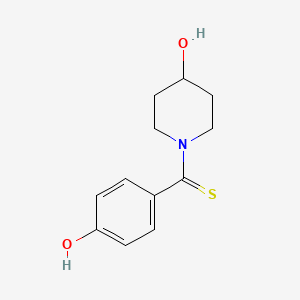
![3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B603415.png)
![2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethyl thiocyanate](/img/structure/B603416.png)
![2-Oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}ethyl thiocyanate](/img/structure/B603418.png)
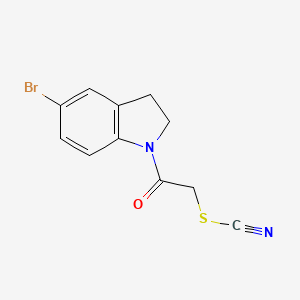
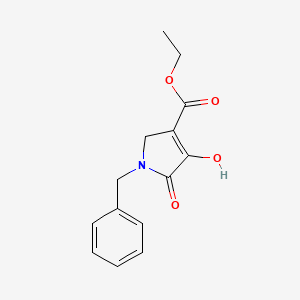

![6-hydroxy-5-methyl-1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-b]pyridin-4-one](/img/structure/B603425.png)
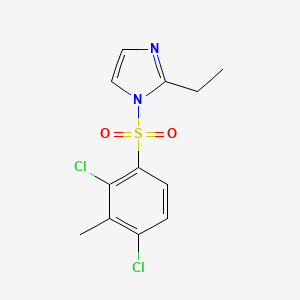
![4-butoxy-N-[3-(1H-imidazol-1-yl)propyl]-1-naphthalenesulfonamide](/img/structure/B603429.png)
